
1-(4-Ethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol is a member of piperazines.
Applications De Recherche Scientifique
Alternative to Phenolation in Polybenzoxazine Synthesis
A study by Acerina Trejo-Machin et al. (2017) explored the use of phloretic acid, a compound related to 1-(4-Ethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol, as an alternative to phenolation in aliphatic hydroxyls for polybenzoxazine synthesis. This approach could lead to sustainable and environmentally friendly methods in material science.
Antispasmodic Activity in Derivatives
Research by P. Osadebe et al. (2000) synthesized derivatives of γ-(4-substituted piperazinyl)-α-phenyl propanol, closely related to the compound . These derivatives demonstrated varying degrees of antispasmodic activity, indicating potential medical applications.
Pyrolytic Reactions in Derivative Compounds
The study by Hicham H. Dib et al. (2008) investigated the pyrolysis of 3-phenoxy-1-propanols and 3-phenylsulfanyl-1-propanols, which are structurally related to the compound of interest. Their findings provide insights into the thermal decomposition of such compounds, relevant for material sciences.
Anti-inflammatory Activities in Phenolic Compounds
A 2021 study by Xiaolei Ren et al. identified new phenolic compounds, similar to 1-(4-Ethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol, with anti-inflammatory activities. This research enriches the chemical understanding of such compounds and their potential therapeutic applications.
Application in Long-Acting Dopamine Transporter Ligands
The research by L. Hsin et al. (2002) involved the synthesis of hydroxylated derivatives of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine, which is structurally similar to the compound . These derivatives showed potential as long-acting agents for the treatment of cocaine abuse, indicating a possible application in addiction therapy.
Microwave-Assisted Direct Amidation
A study by M. Milosevic et al. (2015) explored microwave-assisted treatments for producing carboxamides from compounds structurally related to 1-(4-Ethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol. This research could be significant for developing efficient synthesis methods in pharmaceuticals.
Copolymers in Material Science
G. Kharas et al. (2016) G. Kharas et al. (2016) investigated the synthesis of novel copolymers using phenoxy ring-substituted compounds, akin to the compound of interest. Their work contributes to the development of new materials with potentially unique properties.
Neuroprotective Effects in Ischemic Damage
Y. Kotani et al. (2007) Y. Kotani et al. (2007) researched a compound similar to 1-(4-Ethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol, showing neuroprotective effects against acute ischemic neuronal damage. This indicates potential applications in stroke therapy or neuroprotection.
Synthesis in Medicinal Chemistry
Wang Xiao-shan's 2011 study Wang Xiao-shan (2011) on the synthesis of related compounds adds to the understanding of chemical processes essential for medicinal chemistry applications.
Antioxidants in Polymer Science
Jigar Desai et al. (2004) Jigar Desai et al. (2004) synthesized and tested compounds similar to 1-(4-Ethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol as antioxidants for polypropylene copolymers, highlighting their utility in enhancing polymer stability.
Propriétés
Nom du produit |
1-(4-Ethylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol |
|---|---|
Formule moléculaire |
C21H28N2O2 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
1-(4-ethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C21H28N2O2/c1-2-18-8-10-21(11-9-18)25-17-20(24)16-22-12-14-23(15-13-22)19-6-4-3-5-7-19/h3-11,20,24H,2,12-17H2,1H3 |
Clé InChI |
YKVWVMYXYVXVLF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[[(4-Ethyl-5-methyl-3-thiophenyl)-oxomethyl]amino]-3-(2-phenylethyl)thiourea](/img/structure/B1223431.png)
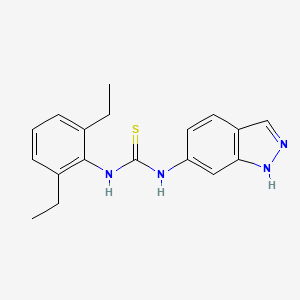
![4-[3-(2-Phenoxyethoxy)-2-quinoxalinyl]morpholine](/img/structure/B1223435.png)
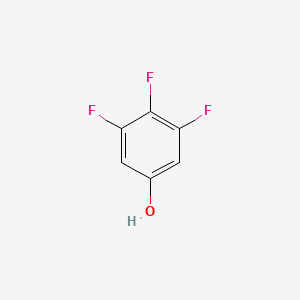
![N-(4-methylphenyl)-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]amine](/img/structure/B1223442.png)
![N-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B1223443.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)-(3,4-dimethoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B1223444.png)
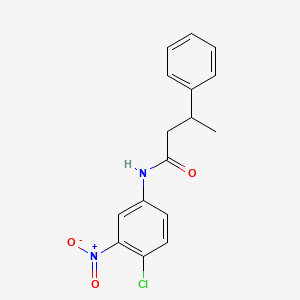

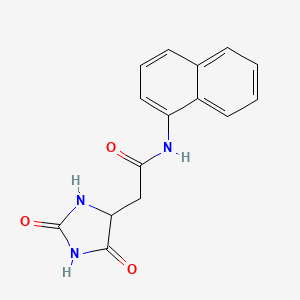
![1-Methyl ethyl 2-chloro-5-[[[(1-methylethoxy)thiooxo]methyl]amino]-benzoate](/img/structure/B1223449.png)
![3-(3-Fluoro-4-methoxyphenyl)-5-phenyl-7-furo[3,2-g][1]benzopyranone](/img/structure/B1223450.png)
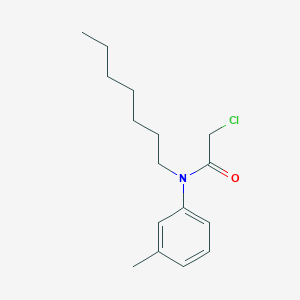
![3-[3-[[2-oxo-2-(1,2,5-trimethyl-3-pyrrolyl)ethyl]thio]propyl]-1H-benzimidazol-2-one](/img/structure/B1223456.png)